

"PROTAC VEGFR-2 degrader-1" not degrading VEGFR-2 troubleshooting

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Compound of Interest

Compound Name: PROTAC VEGFR-2 degrader-1

Cat. No.: B12406650

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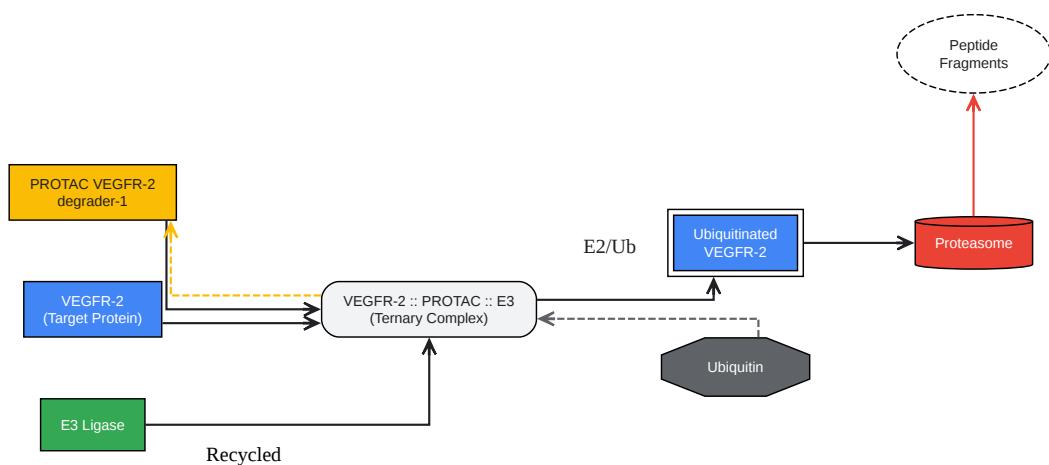
Technical Support Center: PROTAC VEGFR-2 degrader-1

This guide provides troubleshooting strategies and frequently asked questions for researchers using "PROTAC VEGFR-2 degrader-1" who are experiencing issues with its primary function: the degradation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for "PROTAC VEGFR-2 degrader-1"?

"PROTAC VEGFR-2 degrader-1" is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to eliminate VEGFR-2 protein from the cell.^[1] It consists of three parts: a ligand that binds to VEGFR-2, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting them.^[1] The PROTAC's function is to bring VEGFR-2 into close proximity with the E3 ligase, forming a ternary complex.^[2] This proximity facilitates the tagging of VEGFR-2 with ubiquitin, marking it for destruction by the cell's natural protein disposal system, the proteasome.^{[1][2]} Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the entire protein.^[2]

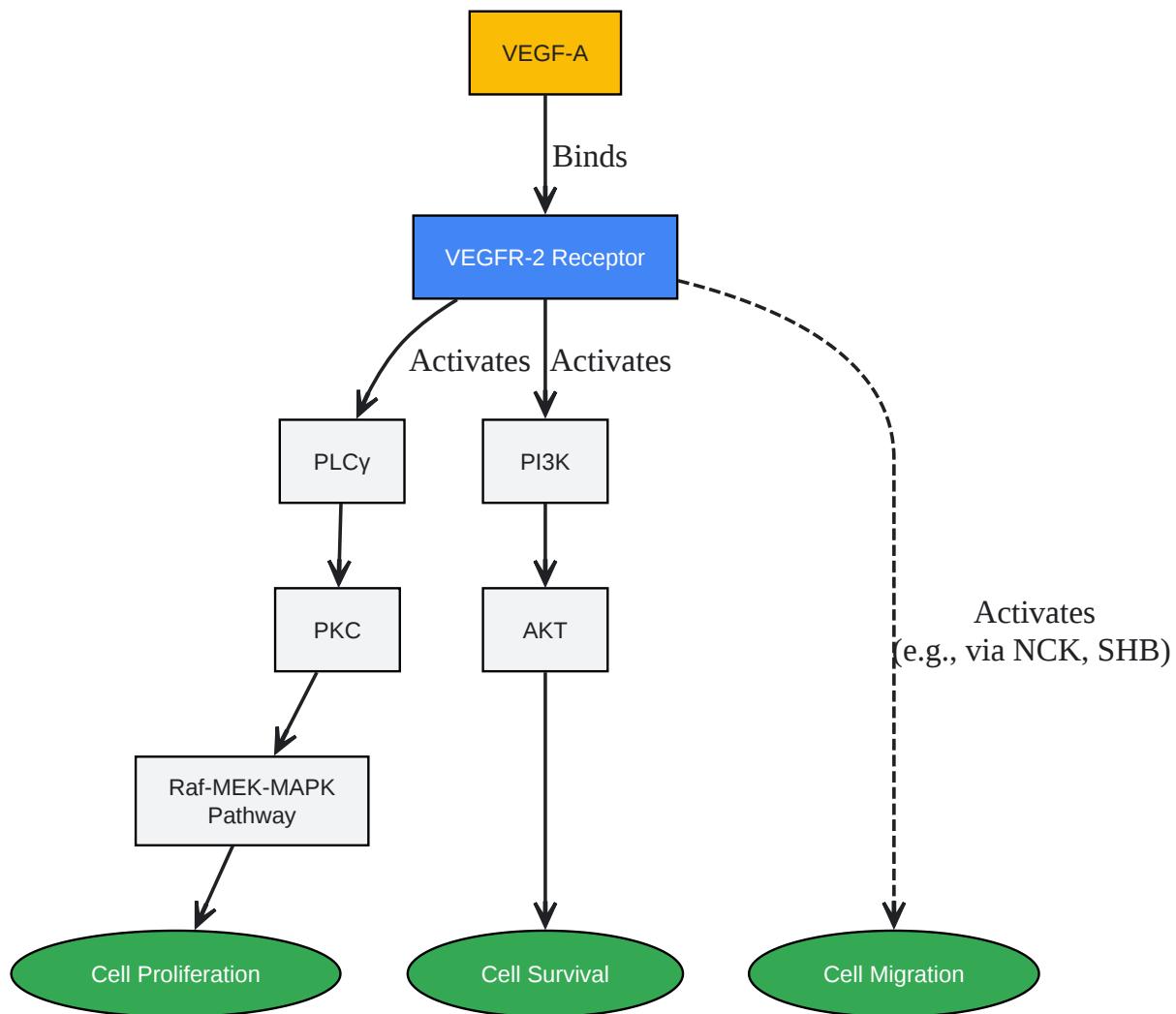
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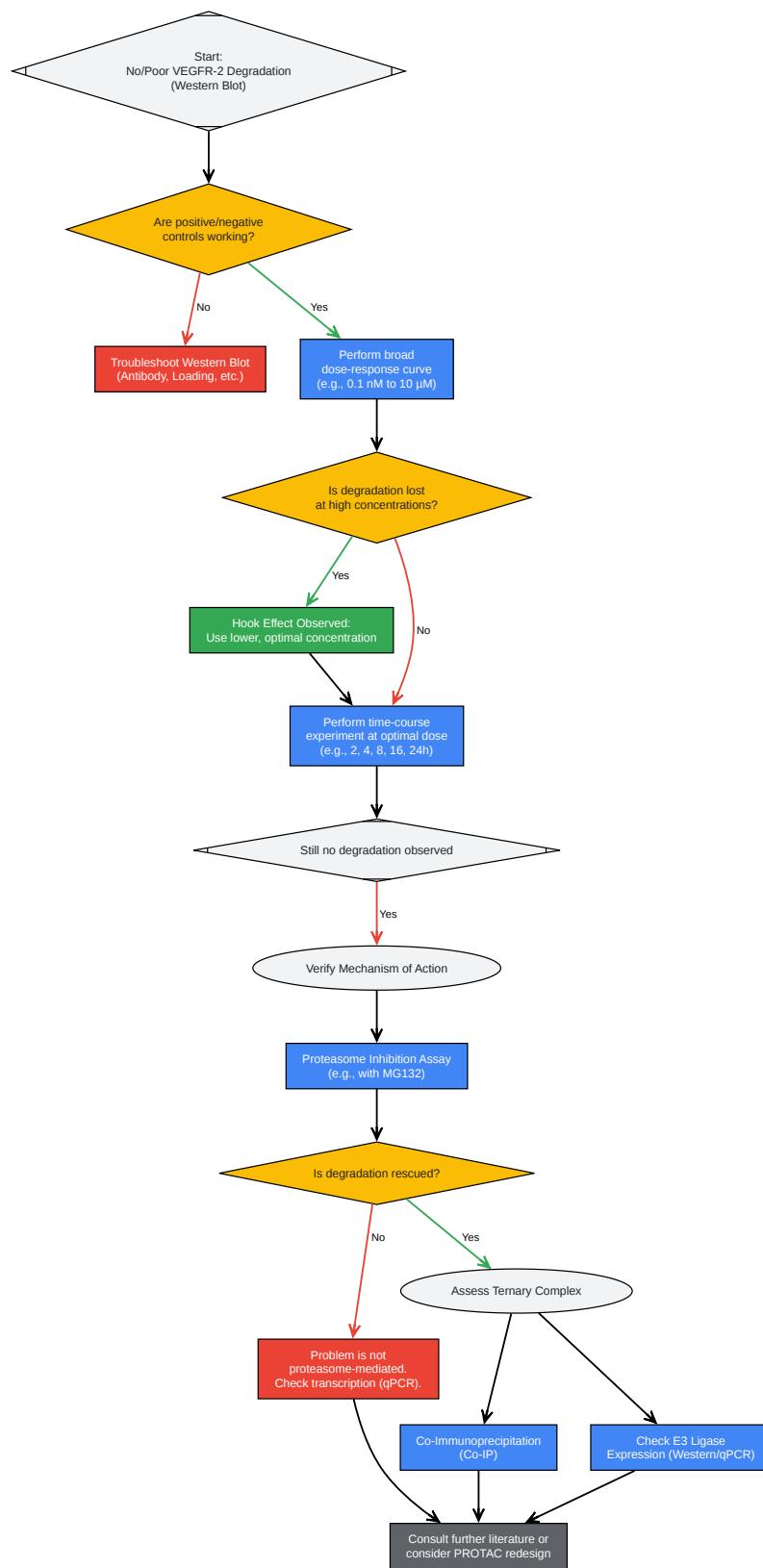
Caption: General mechanism of action for a PROTAC molecule.

Q2: What is the normal signaling function of VEGFR-2?

VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels.^[3] Its primary ligand is VEGF-A.^[4] Upon binding VEGF-A, VEGFR-2 receptors dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic domains.^{[3][5]} This activation initiates several downstream signaling pathways, including the PLC γ -PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.^{[3][6][7]} By promoting the proliferation, migration, and

survival of endothelial cells, VEGFR-2 signaling is fundamental to both physiological and pathological angiogenesis.[5][6]



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